molecular formula C19H19BrN2OS2 B11487451 1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

Cat. No.: B11487451
M. Wt: 435.4 g/mol
InChI Key: PRWXUAHHPZOLLJ-UHFFFAOYSA-N
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Description

1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is an organic compound that features a brominated thiophene ring, a benzimidazole moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Benzimidazole: 1-cyclohexyl-1H-benzimidazole is synthesized by condensing o-phenylenediamine with cyclohexanone under acidic conditions.

    Thioether Formation: The brominated thiophene is reacted with the benzimidazole derivative in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an appropriate solvent.

Major Products Formed

    Oxidation: Thiophene oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids or proteins, while the thiophene ring may participate in π-π stacking interactions. The sulfanyl linkage provides flexibility and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chlorothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
  • 1-(5-fluorothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

Uniqueness

1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and electron-withdrawing properties can affect the compound’s electronic distribution and binding characteristics.

Properties

Molecular Formula

C19H19BrN2OS2

Molecular Weight

435.4 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C19H19BrN2OS2/c20-18-11-10-17(25-18)16(23)12-24-19-21-14-8-4-5-9-15(14)22(19)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2

InChI Key

PRWXUAHHPZOLLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(S4)Br

Origin of Product

United States

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